molecular formula C9H12N2 B15275510 4-(Azetidin-2-yl)aniline

4-(Azetidin-2-yl)aniline

Cat. No.: B15275510
M. Wt: 148.20 g/mol
InChI Key: AYKDLDBJFGJLRB-UHFFFAOYSA-N
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Description

4-(Azetidin-2-yl)aniline is a chemical compound that features an azetidine ring attached to an aniline moiety. Azetidines are four-membered nitrogen-containing heterocycles known for their significant ring strain, which imparts unique reactivity to these compounds . The presence of the azetidine ring in this compound makes it an interesting subject for research in various fields, including organic synthesis and medicinal chemistry.

Chemical Reactions Analysis

Types of Reactions

4-(Azetidin-2-yl)aniline undergoes several types of chemical reactions, including:

    Oxidation: The azetidine ring can be oxidized under specific conditions, leading to the formation of various oxidized products.

    Reduction: Reduction reactions can convert the azetidine ring to less strained nitrogen-containing heterocycles.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate for oxidation reactions and reducing agents like lithium aluminum hydride for reduction reactions. Electrophilic aromatic substitution reactions often involve reagents such as halogens, nitrating agents, and sulfonating agents .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the azetidine ring can lead to the formation of azetidinones, while reduction can yield less strained nitrogen heterocycles. Substitution reactions on the aniline moiety can produce a variety of substituted anilines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-(Azetidin-2-yl)aniline involves the interaction of the azetidine ring with various molecular targets. The ring strain in azetidines makes them highly reactive, allowing them to participate in a range of chemical reactions. The aniline moiety can interact with biological targets through hydrogen bonding and π-π interactions, contributing to the compound’s biological activity .

Properties

Molecular Formula

C9H12N2

Molecular Weight

148.20 g/mol

IUPAC Name

4-(azetidin-2-yl)aniline

InChI

InChI=1S/C9H12N2/c10-8-3-1-7(2-4-8)9-5-6-11-9/h1-4,9,11H,5-6,10H2

InChI Key

AYKDLDBJFGJLRB-UHFFFAOYSA-N

Canonical SMILES

C1CNC1C2=CC=C(C=C2)N

Origin of Product

United States

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